4-Bromo-5-isobutylthiophene-2-carboxylic acid
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Overview
Description
4-Bromo-5-isobutylthiophene-2-carboxylic acid is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a bromine atom at the 4-position, an isobutyl group at the 5-position, and a carboxylic acid group at the 2-position of the thiophene ring. These structural features make it a valuable intermediate in organic synthesis and various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-isobutylthiophene-2-carboxylic acid typically involves the bromination of 5-isobutylthiophene-2-carboxylic acid. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction conditions often require controlled temperatures to ensure selective bromination at the 4-position.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-5-isobutylthiophene-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Common Reagents and Conditions:
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are utilized.
Major Products:
Substitution: Formation of 4-substituted derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or aldehydes.
Scientific Research Applications
4-Bromo-5-isobutylthiophene-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex thiophene derivatives and conjugated polymers used in organic electronics.
Biology: It is used in the development of bioactive molecules and pharmaceuticals, particularly in the design of enzyme inhibitors and receptor modulators.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is employed in the production of advanced materials such as organic semiconductors, light-emitting diodes (LEDs), and solar cells.
Mechanism of Action
The mechanism of action of 4-Bromo-5-isobutylthiophene-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the bromine atom and the carboxylic acid group can influence the compound’s binding affinity and specificity, affecting various biochemical pathways.
Comparison with Similar Compounds
Thiophene-2-carboxylic acid: Lacks the bromine and isobutyl groups, making it less versatile in certain synthetic applications.
4-Bromo-2-thiophenecarboxylic acid: Similar bromine substitution but lacks the isobutyl group, affecting its reactivity and applications.
5-Isobutylthiophene-2-carboxylic acid: Lacks the bromine atom, resulting in different chemical properties and reactivity.
Properties
Molecular Formula |
C9H11BrO2S |
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Molecular Weight |
263.15 g/mol |
IUPAC Name |
4-bromo-5-(2-methylpropyl)thiophene-2-carboxylic acid |
InChI |
InChI=1S/C9H11BrO2S/c1-5(2)3-7-6(10)4-8(13-7)9(11)12/h4-5H,3H2,1-2H3,(H,11,12) |
InChI Key |
LCCWMTNHDGVKJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=C(C=C(S1)C(=O)O)Br |
Origin of Product |
United States |
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